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Compound of Interest

2-(methylamino)-4-
Compound Name:
(methylsulfanyl)butanamide

CAS No.: 1218141-31-1

Cat. No.: B6236010

Get Quote

Executive Summary & Application Context

This technical guide details the synthesis of 2-(methylamino)-4-(methylsulfanyl)butanamide,
a critical building block for peptidomimetics and metabolic probes. The presence of the

-methyl group confers proteolytic resistance and alters the conformational space of peptide
backbones, while the thioether moiety retains the unique redox properties of methionine.

Key Synthetic Challenges:

o Regioselectivity (N- vs. S-methylation): Methionine contains a nucleophilic sulfide thioether.
Standard alkylation protocols (e.g., Mel/Base) risk forming the dimethylsulfonium salt (S-
methylation) alongside or instead of the desired N-methylation.

» Over-methylation: Preventing the formation of the tertiary amine (N,N-dimethyl) requires
precise protecting group strategies.

e Racemization: Preserving the stereocenter at the
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-carbon during the basic methylation and coupling steps.

Strategic Solution: This protocol utilizes a Boc-protection / Indirect Methylation strategy. We
employ

-tert-butoxycarbonyl (Boc) protection followed by base-mediated methylation using Sodium
Hydride (NaH) and Methyl lodide (Mel). To mitigate S-alkylation, strict stoichiometric control is
enforced. Alternatively, the use of Methionine Sulfoxide [Met(O)] as a transiently protected
intermediate is discussed for high-fidelity requirements.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into three logical phases: Protection, Functionalization
(Methylation), and Amidation/Deprotection.
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Figure 1: Synthetic pathway highlighting the critical N-methylation step and potential S-
alkylation side reaction.

Detailed Experimental Protocols
Phase 1: N-Protection (Boc-L-Methionine)

Note: Commercially available Boc-Met-OH can be used to bypass this step.

Rationale: The amine must be converted to a carbamate (Boc) to increase the acidity of the N-
H proton, facilitating deprotonation by NaH, and to prevent over-methylation.

Reagents:

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b6236010/docs?utm_src=pdf-body-img#technical-synthesis-guide-high-purity-synthesis-of-n-methyl-l-methionine-amide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6236010?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

L-Methionine (15.0 g, 100 mmol)

Di-tert-butyl dicarbonate (

) (24.0 g, 110 mmol)

NaOH (1M aqueous solution)

1,4-Dioxane

Protocol:

Dissolve L-Methionine in a mixture of 1M NaOH (100 mL) and 1,4-dioxane (50 mL).

e Cool the solution to 0°C in an ice bath.

e Add

dropwise over 30 minutes.

e Allow the mixture to warm to room temperature (RT) and stir overnight (12-16 h).

o Workup: Wash the aqueous layer with diethyl ether (

mL) to remove unreacted

» Acidify the aqueous phase to pH 2-3 using 1M HCI (carefully, in an ice bath). The product
may precipitate or form an oil.

o Extract with Ethyl Acetate (
mL).
e Dry over

, filter, and concentrate in vacuo.

* Yield: Expect ~90-95% of a colorless oil or white solid.

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6236010?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Phase 2: Selective N-Methylation (The Critical Step)

Rationale: This is the most sensitive step. We use the Benoiton method (NaH/Mel) but with
modified stoichiometry to minimize S-alkylation. The carboxylate is first deprotonated, followed
by the carbamate nitrogen.

Safety Warning: Methyl lodide is a potent carcinogen and alkylating agent. Sodium Hydride
releases flammable hydrogen gas. Perform all operations in a fume hood.

Reagents:
e N-Boc-L-Methionine (10.0 g, 40 mmol)

o Methyl lodide (Mel) (17.0 g, 120 mmol) — Note: 3 eq. is standard, but keeping it closer to 2.5
eg. minimizes S-alkylation.

e Sodium Hydride (NaH) (60% dispersion in oil, 3.5 g, ~88 mmol) — Requires >2 eq. (1 for
COOH, 1 for NH).

o Tetrahydrofuran (THF), anhydrous.[1]

Protocol:

Setup: Flame-dry a 500 mL round-bottom flask under Argon/Nitrogen.
e Dissolve N-Boc-L-Methionine in anhydrous THF (150 mL).

e Add Methyl lodide (Mel) to the solution before the base. This ensures that as soon as the
nitrogen anion forms, it is quenched by Mel.

e Cool the mixture to 0°C.
» Addition: Add NaH carefully in small portions over 30 minutes. Vigorous evolution of

gas will occur.

o Mechanism:[2][3][4][5][6] The first equivalent forms the sodium carboxylate (

). The second equivalent deprotonates the Boc-nitrogen.
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e Reaction: Stir at 0°C for 1 hour, then allow to warm to RT and stir for 12-18 hours.

o Process Control: Monitor by TLC (or LC-MS). Look for the disappearance of the secondary
amide spot.

¢ Quench: Cool to 0°C. Add water dropwise to destroy excess NaH.

o Workup: Evaporate THF. Dilute the residue with water (50 mL) and wash with ether (to
remove mineral oil).

 Acidify the aqueous layer with dilute HCI to pH 3.
o Extract immediately with Ethyl Acetate (

mL). Do not delay, as acid can degrade the Boc group.

 Dry(

) and concentrate.

o Purification: If S-methylated byproducts are present (detectable by MS as M+15 mass shifts
or NMR), purify via silica gel chromatography (Hexane/EtOAc gradient).

e Product: N-Boc-N-Methyl-L-Methionine (Viscous oil).

Phase 3: Amidation (Mixed Anhydride Method)

Rationale: Converting the carboxylic acid to the primary amide. The Mixed Anhydride method
(Isobutyl chloroformate) is efficient and minimizes racemization compared to carbodiimides in
this specific sterically hindered (N-methyl) system.

Reagents:
e N-Boc-N-Methyl-L-Methionine (5.0 g, ~19 mmol)
 |sobutyl Chloroformate (IBCF) (2.85 g, 21 mmol)

e N-Methylmorpholine (NMM) (2.12 g, 21 mmol)
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e Ammonia gas (

) or 28% Ammonium Hydroxide (

)

e Dichloromethane (DCM) or THF.
Protocol:
o Dissolve the N-methylated amino acid in dry THF (50 mL).

e Cool to -15°C (Salt/Ice bath). Temperature control is vital to prevent anhydride
decomposition.

e Add NMM.
e Add IBCF dropwise. A white precipitate (NMM-HCI) will form. Stir for 15 minutes.
e Ammonolysis:

o Method A (Gas): Bubble dry

gas into the solution for 30 minutes.

o Method B (Liquid): Add concentrated aqueous
(5 mL) in one portion.
 Allow the mixture to warm to RT and stir for 2 hours.
o Workup: Evaporate solvent. Dissolve residue in EtOAc. Wash with 5%

, 5% Citric Acid, and Brine.

e Product: N-Boc-N-Methyl-L-Methioninamide.

Phase 4: Deprotection & Isolation

Rationale: Removal of the Boc group to yield the final amine salt.
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Protocol:

Stir at RT for 1-2 hours.

Isolation:

Dissolve the intermediate from Phase 3 in DCM (20 mL).

o Evaporate volatiles in vacuo.

Add Trifluoroacetic Acid (TFA) (20 mL) or 4M HCI in Dioxane.

o Triturate the residue with cold Diethyl Ether to precipitate the salt.[7]

o Filter and dry the solid.

» Final Product: 2-(methylamino)-4-(methylsulfanyl)butanamide (as TFA or HCI salt).

Quality Control & Data Specifications

Analytical Verification Table:

Test Method Expected Result
N-Me: Singlet ~2.5-2.6 ppm
(3H). S-Me: Singlet ~2.0-2.1
Identity 1H-NMR (D20 or DMSO-ds) ~ PPm (3H).
-CH: Triplet/Multiplet ~3.8-4.0
ppm.
Purity HPLC (C18, 0.1% TFA) >95% Area Under Curve.
- [M+H]+ = 163.1 Da (Free
Mass Spec ESI-MS (Positive Mode)
base).
o ) Confirm L-enantiomer excess
Chirality Chiral HPLC

>98% ee).
(
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Troubleshooting S-Alkylation: If NMR shows two S-methyl peaks or MS shows M+15/M+29
shifts, S-alkylation occurred.

o Corrective Action: Repeat Phase 2 using Methionine Sulfoxide as the starting material. The
sulfoxide sulfur is non-nucleophilic. Reduce the sulfoxide back to the sulfide after amidation
using

and Dimethyl Sulfide in TFA.
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Disclaimer: This protocol is intended for research use only. Users must assess safety risks and
compliance with local regulations regarding chemical handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6236010?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

